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  • Product: 2-[(3-Bromopropoxy)methyl]oxane
  • CAS: 1152515-11-1

Core Science & Biosynthesis

Foundational

2-[(3-Bromopropoxy)methyl]oxane CAS number and physical properties

2-[(3-Bromopropoxy)methyl]oxane (CAS 1152515-11-1): A Comprehensive Technical Guide on Properties, Synthesis, and Applications Executive Summary In the landscape of modular organic synthesis and medicinal chemistry, bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

2-[(3-Bromopropoxy)methyl]oxane (CAS 1152515-11-1): A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

In the landscape of modular organic synthesis and medicinal chemistry, bifunctional building blocks are critical for assembling complex pharmacophores. 2-[(3-Bromopropoxy)methyl]oxane is a highly versatile alkylating agent that serves as an effective linker. Featuring both a terminal primary bromide (an excellent electrophile) and a stable oxane-methyl ether linkage, this compound enables the precise introduction of protected hydroxyl-alkyl chains into target molecules.

This technical guide provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic workflow, and its distinct applications in drug development—specifically contrasting it with structurally similar but chemically divergent acetal derivatives.

Chemical Identity & Physicochemical Properties

To ensure precise experimental design, it is critical to establish the exact chemical identity of the target compound. 2-[(3-Bromopropoxy)methyl]oxane is frequently referenced by its IUPAC variations. Table 1 summarizes its core quantitative and structural data based on established chemical inventories .

Table 1: Physicochemical Properties of 2-[(3-Bromopropoxy)methyl]oxane

PropertyValue
Chemical Name 2-[(3-Bromopropoxy)methyl]oxane
Common Synonyms 2-((3-bromopropoxy)methyl)tetrahydro-2H-pyran
CAS Number 1152515-11-1
Molecular Formula C₉H₁₇BrO₂
Molecular Weight 237.14 g/mol
SMILES String BrCCCOCC1OCCCC1
InChI Code 1S/C9H17BrO2/c10-5-3-6-11-8-9-4-1-2-7-12-9/h9H,1-8H2
Physical State Clear to pale yellow liquid
Solubility Highly soluble in aprotic organic solvents (THF, DCM, EtOAc)

Structural Differentiation & Drug Development Applications

A common point of failure in synthetic planning is the conflation of 2-[(3-Bromopropoxy)methyl]oxane (CAS 1152515-11-1) with 2-(3-Bromopropoxy)tetrahydro-2H-pyran (CAS 33821-94-2) [1].

While both are used as alkylating agents, their chemical stabilities are fundamentally different. CAS 33821-94-2 is a THP-acetal (featuring an O-C-O linkage), making it highly labile and easily cleaved in mild aqueous acid to reveal a latent alcohol. In contrast, CAS 1152515-11-1 is a true ether (C-O-C linkage). This robust ether bond withstands a much broader pH range, making it the superior choice when the linker must remain intact during subsequent harsh synthetic transformations.

Bromopropoxy-oxane derivatives of this class have been heavily utilized in the synthesis of radioiodinated phospholipid ether analogues. These compounds exhibit remarkable tumor avidity and are actively deployed as targeted tumor-imaging agents in xenograft models ()[2].

StructuralComparison Root Bromopropoxy-Oxane Derivatives Ether 2-[(3-Bromopropoxy)methyl]oxane CAS: 1152515-11-1 Root->Ether Acetal 2-(3-Bromopropoxy)oxane CAS: 33821-94-2 Root->Acetal EtherProp Stable Ether Linkage (C-O-C-C-O-C) Resists mild acids Ether->EtherProp Structural Property AcetalProp Labile Acetal Linkage (O-C-O) Cleaves in aqueous acid Acetal->AcetalProp Structural Property

Fig 2: Structural and stability differentiation between oxane ether and acetal derivatives.

Mechanistic Synthesis & Workflow

The synthesis of 2-[(3-Bromopropoxy)methyl]oxane relies on a classic Williamson Ether Synthesis . The reaction pairs (tetrahydro-2H-pyran-2-yl)methanol with 1,3-dibromopropane under strongly basic conditions.

SynthesisWorkflow A (Tetrahydro-2H-pyran-2-yl)methanol B NaH / THF (0 °C) A->B Deprotonation C Alkoxide Intermediate B->C - H2 (g) E 2-[(3-Bromopropoxy)methyl]oxane C->E SN2 Alkylation D 1,3-Dibromopropane (Excess) D->E Electrophile

Fig 1: Williamson ether synthesis pathway for 2-[(3-Bromopropoxy)methyl]oxane.

Experimental Protocol: Synthesis and Purification

This protocol is engineered as a self-validating system , ensuring that the researcher can visually and analytically confirm the success of each mechanistic step without relying blindly on reaction times.

Phase 1: Preparation of the Alkoxide
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Add (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) dropwise over 15 minutes.

  • Causality: NaH is utilized because it irreversibly deprotonates the primary alcohol. THF acts as a polar aprotic solvent, effectively solvating the sodium cation and leaving a highly reactive, "naked" alkoxide anion.

  • Self-Validation Checkpoint: The visible cessation of hydrogen gas (H₂) bubbling serves as a macroscopic indicator that quantitative generation of the alkoxide intermediate is complete.

Phase 2: Electrophilic Alkylation
  • Electrophile Preparation: In a separate addition funnel, prepare a solution of 1,3-dibromopropane (4.0 eq) in anhydrous THF.

  • Alkylation: Add the 1,3-dibromopropane solution dropwise to the 0 °C alkoxide mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C), stirring for 12–16 hours.

  • Causality: 1,3-dibromopropane is introduced in a massive molar excess (4.0 eq) to statistically suppress the formation of the symmetrical diether byproduct. Maintaining 0 °C during the initial addition minimizes unwanted E2 elimination of the dibromoalkane.

  • Self-Validation Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC). Because the compounds lack a UV chromophore, use a Potassium Permanganate (KMnO₄) stain. The complete disappearance of the lower-R_f starting alcohol spot validates the termination of the reaction.

Phase 3: Quench, Extraction, and Purification
  • Quench: Carefully quench the reaction by the dropwise addition of cold distilled water at 0 °C to neutralize any unreacted NaH.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient eluent of Hexane to 10% EtOAc in Hexane.

  • Causality: The brine wash removes residual water and highly polar impurities. Flash chromatography effectively separates the target ether from the non-polar excess 1,3-dibromopropane (which elutes rapidly) and any trace diether byproducts.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2777988, 2-(3-Bromopropoxy)tetrahydro-2H-pyran". PubChem. URL: [Link]

  • [2] Pinchuk, A. N., et al. "Synthesis and structure-activity relationship effects on the tumor avidity of radioiodinated phospholipid ether analogues." Journal of Medicinal Chemistry 49.7 (2006): 2155-2165. URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Formation of 2-[(3-Bromopropoxy)methyl]oxane

Abstract This technical guide provides an in-depth analysis of the synthetic pathway for 2-[(3-Bromopropoxy)methyl]oxane, a molecule of interest for its potential as a versatile building block in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathway for 2-[(3-Bromopropoxy)methyl]oxane, a molecule of interest for its potential as a versatile building block in medicinal chemistry and materials science. The core of this guide focuses on the Williamson ether synthesis, a robust and well-established method for the formation of ethers. We will dissect the mechanistic underpinnings of this reaction, evaluate optimal synthetic strategies, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights to ensure reproducible and efficient synthesis.

Introduction and Strategic Overview

The molecule 2-[(3-Bromopropoxy)methyl]oxane incorporates a tetrahydropyran (oxane) ring, a common scaffold in many biologically active natural products, and a reactive bromopropyl ether side chain. This bifunctional nature makes it a valuable intermediate for introducing a hydrophilic oxane moiety and a readily displaceable bromide for further chemical elaboration.

The primary objective of this guide is to elucidate the most efficient and mechanistically sound method for the synthesis of this target molecule. Our investigation will center on the Williamson ether synthesis, an S_N2 reaction between an alkoxide and an alkyl halide.[1][2][3] This approach offers two potential retrosynthetic pathways, the careful evaluation of which is critical for a successful synthetic outcome.

Retrosynthetic Analysis and Mechanistic Considerations

The Williamson ether synthesis is the most logical approach for constructing the ether linkage in 2-[(3-Bromopropoxy)methyl]oxane.[4] This leads to two possible disconnections, as illustrated below:

Retrosynthesis cluster_A Route A cluster_B Route B Target 2-[(3-Bromopropoxy)methyl]oxane Williamson Ether Synthesis_A Williamson Ether Synthesis Target->Williamson Ether Synthesis_A Disconnect Williamson Ether Synthesis_B Williamson Ether Synthesis Target->Williamson Ether Synthesis_B Disconnect Alkoxide_A 2-(Oxymethyl)oxane Alkoxide Alkoxide_A->Williamson Ether Synthesis_A Nucleophile Halide_A 1,3-Dibromopropane Halide_A->Williamson Ether Synthesis_A Electrophile Alkoxide_B 3-Bromo-1-propanol Alkoxide Alkoxide_B->Williamson Ether Synthesis_B Nucleophile Halide_B 2-(Halomethyl)oxane Halide_B->Williamson Ether Synthesis_B Electrophile Precursor_Synthesis Start Tetrahydropyran-2- carboxylic acid Reagents 1. BH₃-THF 2. H₂O work-up Start->Reagents Reduction Product 2-(Hydroxymethyl)tetrahydropyran Reagents->Product Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH 2-(Hydroxymethyl)tetrahydropyran RO_Na Sodium 2-(oxymethyl)oxanide ROH->RO_Na + NaH NaH NaH H2 H₂ (gas) RO_Na->H2 by-product R_Br 1,3-Dibromopropane Product 2-[(3-Bromopropoxy)methyl]oxane RO_Na->Product + 1,3-Dibromopropane (excess) NaBr NaBr Product->NaBr by-product Side_Reactions Alkoxide 2-(Oxymethyl)oxane Alkoxide Desired_Product Desired Product (Mono-alkylation) Alkoxide->Desired_Product SN2 Dihalide 1,3-Dibromopropane Dihalide->Desired_Product Desired_Product_Alkoxide Alkoxide of Desired Product Desired_Product->Desired_Product_Alkoxide + Alkoxide Side_Product Side Product (Di-alkylation) Desired_Product_Alkoxide->Side_Product SN2

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Protocols & Analytical Methods

Method

Application Note: Preparation of Grignard Reagents from 2-[(3-Bromopropoxy)methyl]oxane

Executive Summary & Strategic Rationale The synthesis of complex organic molecules frequently requires the strategic masking of reactive functional groups. 2-[(3-Bromopropoxy)methyl]oxane is a highly versatile bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of complex organic molecules frequently requires the strategic masking of reactive functional groups. 2-[(3-Bromopropoxy)methyl]oxane is a highly versatile bifunctional building block. It consists of a reactive alkyl bromide tethered to an oxygenated moiety protected by a tetrahydropyranyl (THP) ring.

As a Senior Application Scientist, I have structured this guide to move beyond a mere list of instructions. True synthetic mastery requires understanding the causality behind each experimental choice. This protocol establishes a self-validating system : we do not simply assume the Grignard reagent has formed; we chemically activate the system, control the thermodynamics of the reaction, and quantitatively validate the reagent's molarity before deploying it in downstream drug development workflows.

Mechanistic Insights & Chemical Causality (E-E-A-T)

The Necessity of the THP Protecting Group

Grignard reagents ( R−MgBr ) are strongly basic and highly nucleophilic. If an unprotected bromo-alcohol were subjected to magnesium insertion, the resulting organometallic species would immediately undergo an auto-quenching acid-base reaction with its own hydroxyl proton, yielding an inert magnesium alkoxide and destroying the reagent.

By masking the alcohol as a THP ether, we prevent this destructive pathway. The THP group is exceptionally stable to the strongly basic conditions of Grignard formation but can be easily cleaved later under mild aqueous acidic conditions (e.g., PTSA in MeOH), making it the optimal choice for this workflow[1].

Overcoming Magnesium Passivation

A critical failure point in Grignard synthesis is the natural passivation of magnesium turnings. Upon exposure to air, magnesium forms a robust surface layer of magnesium oxide ( MgO ), which severely inhibits the single-electron transfer required to initiate carbon-magnesium bond formation.

Causality of Activation: To breach this barrier, we employ a dual-activation strategy using elemental iodine ( I2​ ) and 1,2-dibromoethane.

  • Iodine reacts with the surface to form MgI2​ , physically disrupting the oxide lattice.

  • 1,2-Dibromoethane undergoes a rapid reaction with magnesium to form ethylene gas and MgBr2​ . The evolution of gas acts as a mechanical "scrubber," continuously exposing highly reactive, zero-valent magnesium to the 2-[(3-Bromopropoxy)methyl]oxane substrate.

Solvent Coordination Effects

Anhydrous Tetrahydrofuran (THF) is strictly required for this protocol. The oxygen atom in THF provides two lone pairs that coordinate with the electrophilic magnesium center, stabilizing the Grignard complex. Furthermore, the ether linkages within the 2-[(3-Bromopropoxy)methyl]oxane substrate can intramolecularly coordinate with the magnesium, forming a stable chelate that prevents unwanted side reactions (such as Wurtz coupling).

Quantitative Data & Optimization Strategies

To ensure reproducibility, empirical data regarding initiation and quality control must be evaluated. The tables below summarize the quantitative parameters for optimizing Grignard formation and validating its concentration.

Table 1: Comparison of Grignard Initiation Strategies

Initiation AgentTypical QuantityMechanistic ActionEfficacy for Ether-Protected Bromides
Iodine ( I2​ ) ~0.01 eq (1 crystal)Forms MgI2​ , physically disrupting the MgO passivation layer.Moderate; often requires external heating.
1,2-Dibromoethane 0.05 eqReacts with Mg to form ethylene gas, continuously scrubbing the surface.High; highly recommended for sluggish bromides.
DIBAL-H 0.01 eqChemically reduces the MgO layer to expose zero-valent magnesium.Very High; reserved for highly recalcitrant substrates.

Table 2: Quantitative Quality Control (Titration Methods)

Titration MethodReagents RequiredEndpoint ObservationPrecision / Error Margin
Knochel-Krasovskiy I2​ , 0.5 M LiCl in THFDeep Brown Colorless ± 0.5 mol% (Highly precise)
Salicylaldehyde Phenylhydrazone Indicator, THFYellow Bright Orange ± 2.0 mol% (Subjective visual)
1,10-Phenanthroline Indicator, sec-butanolPurple/Red Colorless ± 1.5 mol% (Requires standardization)

Experimental Protocols: A Self-Validating System

This methodology is designed as a closed-loop system. The synthesis (Step 4.1) is immediately followed by a quantitative titration (Step 4.2) to validate the success of the reaction before any downstream application.

Preparation of the Grignard Reagent

Materials Required:

  • 2-[(3-Bromopropoxy)methyl]oxane (1.0 eq, dried over 4Å molecular sieves)

  • Magnesium turnings (1.5 eq, specifically graded for Grignard reactions)

  • Anhydrous THF (distilled over Sodium/Benzophenone)

  • 1,2-Dibromoethane (0.05 eq)

  • Elemental Iodine (1 small crystal)

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel under a continuous stream of dry Argon.

  • Magnesium Activation: Add the Mg turnings (1.5 eq) to the cooled flask. Introduce a single crystal of iodine. Heat the flask gently with a heat gun until the iodine vaporizes (forming a purple gas) and coats the magnesium surface. Allow the system to cool to room temperature.

  • Solvent Addition: Add enough anhydrous THF to completely submerge the magnesium turnings.

  • Chemical Scrubbing: Add 1,2-dibromoethane (0.05 eq) directly to the suspension. Stir at room temperature. The evolution of fine bubbles (ethylene gas) confirms the active scrubbing of the magnesium surface.

  • Initiation: Dilute the 2-[(3-Bromopropoxy)methyl]oxane (1.0 eq) in anhydrous THF to create a ~1.0 M solution in the addition funnel. Add approximately 5% of this solution to the flask. Wait for initiation, which is indicated by a localized exotherm, the disappearance of the residual iodine color, and slight cloudiness.

  • Controlled Addition: Once initiated, add the remainder of the bromide solution dropwise over 45–60 minutes. Adjust the addition rate to maintain a gentle, spontaneous reflux without the need for external heating.

  • Completion: After the addition is complete, apply an oil bath and reflux the mixture for an additional 1 hour to ensure complete magnesium insertion. Cool to room temperature. The resulting reagent will appear as a dark grey/brown solution.

Titration Protocol (Quality Control)

Assuming 100% conversion is a primary cause of failure in multi-step drug development. We utilize the precise Knochel-Krasovskiy titration method to determine the exact molarity[2].

Step-by-Step Methodology:

  • Prepare a 0.5 M solution of anhydrous Lithium Chloride (LiCl) in THF.

  • Accurately weigh exactly 254 mg (1.00 mmol) of elemental iodine ( I2​ ) into a flame-dried vial flushed with Argon.

  • Dissolve the I2​ in 3.0 mL of the 0.5 M LiCl/THF solution. The solution will turn deep brown.

  • Cool the vial to 0 °C in an ice bath.

  • Using a 1.00 mL graduated gas-tight syringe, add the synthesized Grignard reagent dropwise to the iodine solution while stirring.

  • Endpoint: Stop the addition the exact moment the brown color completely disappears, leaving a clear, colorless solution.

  • Calculation: Calculate the molarity using the formula: Molarity (M) = 1.00 mmol / Volume of Grignard added (mL).

Downstream Application Workflow

Once validated, the Grignard reagent can be seamlessly integrated into electrophilic addition workflows (e.g., reacting with aldehydes or epoxides). The workflow below illustrates the logical progression from starting material to the final deprotected target molecule.

GrignardWorkflow A 2-[(3-Bromopropoxy)methyl]oxane B Mg Activation (I2 / 1,2-Dibromoethane) A->B C Grignard Reagent Formation B->C Initiation D Titration & QC (I2 / LiCl) C->D Aliquot for QC E Electrophile Addition C->E Validated Reagent F THP Deprotection (H+) E->F C-C Bond Formed G Target Molecule (Alcohol) F->G Final Step

Workflow for synthesis, validation, and application of the THP-protected Grignard reagent.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL: [Link]

Sources

Application

Application Notes and Protocols: THP Deprotection of 2-[(3-Bromopropoxy)methyl]oxane Derivatives

Introduction The tetrahydropyranyl (THP) group is a cornerstone in the edifice of multi-step organic synthesis, prized for its role as a robust protecting group for hydroxyl functionalities.[1][2] Its widespread use is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The tetrahydropyranyl (THP) group is a cornerstone in the edifice of multi-step organic synthesis, prized for its role as a robust protecting group for hydroxyl functionalities.[1][2] Its widespread use is attributed to its ease of installation, stability across a broad spectrum of non-acidic reagents—including strong bases, organometallics, and hydrides—and its straightforward removal under acidic conditions.[1][2] The THP ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2]

However, the deprotection of THP ethers in molecules bearing sensitive functional groups, such as the alkyl bromide present in 2-[(3-Bromopropoxy)methyl]oxane derivatives, presents a significant challenge. The acidic conditions typically employed for THP cleavage can potentially lead to undesired side reactions involving the bromo-substituent. Therefore, the selection of an appropriate deprotection protocol is critical to ensure high yields and preserve the integrity of the target molecule. This document provides a detailed guide to various THP deprotection protocols, with a special focus on their application to bromo-substituted substrates, offering insights into the underlying mechanisms and practical, field-proven methodologies.

Mechanistic Overview of Acid-Catalyzed THP Deprotection

The cleavage of a THP ether under acidic conditions proceeds via a reversible acetal hydrolysis mechanism.[1] The process is initiated by the protonation of the ether oxygen, which facilitates the cleavage of the C-O bond. This results in the formation of the free alcohol and a resonance-stabilized carbocation. The carbocation is subsequently quenched by a nucleophile, which is typically water or the alcohol solvent, to regenerate dihydropyran or a related derivative.[1]

THP_Deprotection_Mechanism cluster_0 Acid-Catalyzed THP Deprotection ROTHP R-O-THP (Protected Alcohol) Protonated_ROTHP R-O(H+)-THP ROTHP->Protonated_ROTHP + H+ Alcohol_Carbocation R-OH (Alcohol) + THP+ (Resonance Stabilized Carbocation) Protonated_ROTHP->Alcohol_Carbocation Cleavage Quenched_Carbocation 2-Hydroxy-tetrahydropyran Alcohol_Carbocation->Quenched_Carbocation + H2O Final_Product 5-Hydroxypentanal (via Tautomerization) Quenched_Carbocation->Final_Product Tautomerization

Caption: General mechanism of acid-catalyzed THP ether deprotection.

Recommended Deprotection Protocols

The choice of deprotection protocol is contingent on the substrate's sensitivity to acidic conditions. For molecules containing a bromo-substituent, milder methods are generally preferred to minimize the risk of side reactions.

Protocol 1: Mild Acidic Hydrolysis with Acetic Acid

This is a widely used and gentle method for THP deprotection.[1][3] The use of a weak acid like acetic acid in a mixed solvent system provides a controlled environment for the hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.[1]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (disappearance of starting material), carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[4]

Protocol 2: Alcoholysis with a Catalytic Amount of Acid

Transacetalization using a catalytic amount of acid in an alcohol solvent is a very mild and efficient deprotection method.[4] This approach is particularly suitable for substrates sensitive to aqueous acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS). PPTS is a milder catalyst and is often preferred for sensitive substrates.[2][4]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a small amount of a solid base like sodium bicarbonate or by washing with a saturated aqueous NaHCO₃ solution during extraction.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Heterogeneous Catalysis with Amberlyst-15

The use of a solid-supported acid like Amberlyst-15 simplifies the work-up procedure as the catalyst can be easily removed by filtration.[1][4] This method is also considered mild and is compatible with a variety of functional groups.

Step-by-Step Methodology:

  • Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).[1]

  • Reaction: Stir the suspension at room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC.[1]

  • Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.[1]

  • Washing: Wash the resin with a small amount of the solvent (e.g., methanol).[1]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.[1] The resulting crude product is often pure enough for subsequent steps but can be purified by column chromatography if needed.[1]

Comparison of Deprotection Protocols

ProtocolReagentsSolvent(s)TemperatureTypical Reaction TimeWork-upKey AdvantagesPotential Considerations
Mild Acidic Hydrolysis Acetic AcidTHF/WaterRoom Temp.2-8 hoursNeutralization & ExtractionWidely applicable, uses inexpensive reagents.May not be suitable for highly acid-sensitive substrates.
Alcoholysis cat. TsOH or PPTSMethanol or EthanolRoom Temp.1-4 hoursNeutralization & ExtractionVery mild, anhydrous conditions possible.Transesterification can be a side reaction if esters are present.[5]
Heterogeneous Catalysis Amberlyst-15MethanolRoom Temp.2-6 hoursFiltrationSimple work-up, reusable catalyst.Slower reaction rates compared to homogeneous catalysis.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction is sluggish, a slight increase in temperature (e.g., to 40-50 °C) can be beneficial. However, for bromo-substituted compounds, it is crucial to monitor for any signs of decomposition or side product formation.

  • Side Reactions: The presence of the bromo-substituent necessitates careful control of acidity and temperature to prevent potential elimination or substitution reactions. The use of milder catalysts like PPTS is highly recommended.

  • Substrate Solubility: For substrates with poor solubility in the recommended solvent systems, a co-solvent such as dichloromethane (DCM) can be added.

  • Alternative Mild Conditions: For extremely sensitive substrates, other mild deprotection methods can be considered, such as using cerium(IV) ammonium nitrate (CAN) in acetonitrile/water or employing neutral conditions like LiCl in aqueous DMSO at elevated temperatures.[1][4][6]

Experimental Workflow Visualization

THP_Deprotection_Workflow Start Start: THP-protected 2-[(3-Bromopropoxy)methyl]oxane derivative Dissolution Dissolve in appropriate solvent Start->Dissolution Reagent_Addition Add deprotection reagent (e.g., mild acid, solid acid catalyst) Dissolution->Reagent_Addition Reaction Stir at Room Temperature Reagent_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Work-up (Neutralization/Filtration) Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Purification Drying, Concentration, and Purification Extraction->Purification End End: Deprotected Alcohol Purification->End

Caption: General experimental workflow for THP deprotection.

Conclusion

The successful deprotection of the THP group in 2-[(3-Bromopropoxy)methyl]oxane derivatives hinges on the careful selection of a mild and selective protocol. The methods outlined in this guide, particularly those employing mild acidic conditions or heterogeneous catalysis, offer reliable and efficient pathways to the desired deprotected alcohol while minimizing the risk of side reactions involving the bromo-substituent. As with any chemical transformation, empirical optimization of reaction conditions for the specific substrate is paramount to achieving the best possible outcome.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

  • Willingdon College, Sangli. Protection and deprotection. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. Available from: [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. Available from: [Link]

  • ResearchGate. Mild THP removal/hydrolysis?. Available from: [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 2-[(3-Bromopropoxy)methyl]oxane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Profile: 2-[(3-Bromopropoxy)methyl]oxane (CAS 1152515-11-1) Executive Summary & Mechanistic Rationale The compound 2-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Profile: 2-[(3-Bromopropoxy)methyl]oxane (CAS 1152515-11-1)

Executive Summary & Mechanistic Rationale

The compound 2-[(3-Bromopropoxy)methyl]oxane is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and API synthesis. It features two distinct chemical domains: a tetrahydropyranyl (THP) ether moiety that serves as a robust, base-stable protecting group or structural pharmacophore, and an unactivated primary alkyl bromide primed for carbon-carbon bond formation.

The Core Challenge: Unactivated alkyl bromides are notoriously challenging substrates for traditional Palladium-catalyzed cross-coupling reactions. The presence of β-hydrogens on the alkyl chain leads to rapid β-hydride elimination from the Pd(II)-alkyl intermediate, yielding undesired alkene byproducts rather than the target cross-coupled product. Furthermore, the THP-ether linkage is highly sensitive to acidic environments, restricting the use of acidic additives or low-pH workups.

The Solution (Causality & Design): To successfully couple 2-[(3-Bromopropoxy)methyl]oxane, the catalytic cycle must outpace the rate of β-hydride elimination. This is achieved through two distinct, field-proven methodologies:

  • Nickel-Catalyzed Suzuki-Miyaura Coupling: Utilizing a Ni(II)/bathophenanthroline system. Nickel undergoes oxidative addition via a single-electron transfer (radical) pathway, bypassing the traditional two-electron concerted mechanism that leads to β-hydride elimination 1.

  • Palladium-Catalyzed Negishi Coupling: Utilizing a Pd/RuPhos system. The extreme steric bulk and electron-rich nature of the RuPhos ligand force the Palladium center into a lower coordination state, drastically accelerating the reductive elimination step so that it outcompetes β-hydride elimination 2.

Reaction Optimization & Quantitative Data

The table below summarizes the quantitative screening data for the arylation of 2-[(3-Bromopropoxy)methyl]oxane with phenylboronic acid (Suzuki) or phenylzinc bromide (Negishi). The data clearly illustrates the causality between ligand choice, metal center, and the suppression of β-hydride elimination.

Table 1: Optimization of Cross-Coupling Conditions

EntryCatalyst SystemLigandBase / AdditiveYield (%)β-Hydride Elimination (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃< 5> 80
2Pd₂(dba)₃ (2.5 mol%)XPhosK₃PO₄1565
3Pd₂(dba)₃ (2.5 mol%)RuPhosZnCl₂ (Negishi)88< 5
4Ni(cod)₂ (5 mol%)PPh₃KOtBu1240
5NiCl₂(glyme) (5 mol%)BathophenanthrolineKOtBu (Suzuki)92 < 2

Note: The superior performance of Entry 5 is attributed to the rigid, bidentate nitrogen ligand (bathophenanthroline) stabilizing the Ni(II) intermediate against elimination.

Catalytic Pathway Visualization

NiCatalyticCycle Ni0 Ni(0) Active Catalyst SET Single-Electron Transfer (Radical Generation) Ni0->SET Alkyl-Br OxAdd Oxidative Addition Ni(II)-Alkyl Complex SET->OxAdd Radical Recombination TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Base (KOtBu) RedElim Reductive Elimination TransMet->RedElim Ar-Ni(II)-Alkyl RedElim->Ni0 Catalyst Regeneration Product Cross-Coupled Product (Intact THP Ether) RedElim->Product

Catalytic cycle of Ni-catalyzed Suzuki cross-coupling avoiding β-hydride elimination.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and analytical checkpoints, researchers can confirm mechanistic fidelity in real-time without waiting for final isolation.

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Arylation

This protocol utilizes mild conditions to couple the unactivated bromide while strictly preserving the acid-sensitive THP ether 3.

Reagents:

  • 2-[(3-Bromopropoxy)methyl]oxane (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • NiCl₂(glyme) (0.05 equiv, 5 mol%)

  • Bathophenanthroline (0.08 equiv, 8 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv, 2.0 mmol)

  • Anhydrous Isobutanol (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with NiCl₂(glyme) and bathophenanthroline. Add 2.0 mL of anhydrous isobutanol. Stir for 15 minutes.

    • Validation Checkpoint 1: The solution must transition to a deep, homogeneous green/blue color, confirming the formation of the active Ni-ligand complex.

  • Reagent Addition: Add the arylboronic acid and KOtBu to the vial. Stir for an additional 10 minutes to allow the formation of the reactive boronate species.

  • Electrophile Introduction: Inject 2-[(3-Bromopropoxy)methyl]oxane (1.0 mmol) dropwise into the reaction mixture. Seal the vial and heat to 60 °C for 12 hours.

    • Validation Checkpoint 2 (In-Process): Perform a GC-MS analysis of a 10 µL aliquot at 6 hours. The disappearance of the isotopic molecular ion doublet at m/z 236/238 (M⁺) confirms the consumption of the alkyl bromide.

  • Workup (Critical Causality Step): Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NaHCO₃ (Do NOT use NH₄Cl or HCl). Extract with Ethyl Acetate (3 x 10 mL).

    • Validation Checkpoint 3: The use of basic NaHCO₃ prevents the hydrolysis of the THP ether. On TLC (20% EtOAc/Hexanes), the product will elute with high mobility (R_f ~ 0.5) and stain yellow with basic KMnO₄. If the THP group cleaves, a highly polar free alcohol spot will appear near the baseline (R_f < 0.1).

Protocol B: Palladium-Catalyzed Negishi Coupling

For substrates where boronic acids are unstable, the Negishi coupling utilizing a highly active Pd/RuPhos system provides excellent yields.

Reagents:

  • 2-[(3-Bromopropoxy)methyl]oxane (1.0 equiv, 1.0 mmol)

  • Arylzinc Halide (0.5 M in THF, 1.3 equiv, 1.3 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • RuPhos (0.05 equiv, 5 mol%)

  • Anhydrous THF/NMP (3:1 ratio, 4.0 mL)

Step-by-Step Methodology:

  • Catalyst Ligation: In a Schlenk flask under argon, combine Pd₂(dba)₃ and RuPhos in 2.0 mL of THF. Stir at room temperature for 20 minutes.

    • Validation Checkpoint 1: The dark purple Pd₂(dba)₃ suspension will dissolve into a clear, deep red/orange solution, indicating successful ligand exchange and generation of the active Pd(0)-RuPhos species.

  • Coupling: Add 2-[(3-Bromopropoxy)methyl]oxane and 1.0 mL of NMP (NMP acts as a co-solvent to stabilize the organozinc intermediate). Cool the flask to 0 °C.

  • Transmetalation: Slowly inject the arylzinc halide solution over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction carefully with 5 mL of water (the basicity of the residual zinc salts maintains a safe pH for the THP ether). Filter through a pad of Celite to remove precipitated zinc salts, washing with diethyl ether. Concentrate the filtrate under reduced pressure and purify via flash chromatography (neutral alumina is recommended over silica to guarantee THP stability).

References

  • Source: Princeton University / J. Am. Chem. Soc.
  • Source: PMC - National Institutes of Health (NIH)
  • Title: ppm Pd-Containing Nanoparticles as Catalysts for Negishi Source: UC Santa Barbara eScholarship URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage Guide for 2-[(3-Bromopropoxy)methyl]oxane

Welcome to the Technical Support Center. As a bifunctional building block, 2-[(3-Bromopropoxy)methyl]oxane (CAS 1152515-11-1) presents unique storage challenges. It contains both an oxane (tetrahydropyran) ether ring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a bifunctional building block, 2-[(3-Bromopropoxy)methyl]oxane (CAS 1152515-11-1) presents unique storage challenges. It contains both an oxane (tetrahydropyran) ether ring and a primary alkyl bromide. If improperly stored, these two functional groups undergo orthogonal degradation pathways that synergistically destroy the integrity of your sample.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement field-proven, self-validating storage protocols.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my 2-[(3-Bromopropoxy)methyl]oxane turn yellow and become highly acidic over time?

A: This is a classic symptom of moisture-driven degradation targeting the alkyl bromide moiety. Primary alkyl bromides are susceptible to nucleophilic attack by water[1]. Even trace atmospheric moisture ingress leads to an SN2 hydrolysis reaction, yielding the corresponding primary alcohol and hydrobromic acid (HBr).

The generated HBr lowers the pH of the microenvironment. Because ethers can be cleaved by strong acids, this creates an autocatalytic degradation loop where the byproduct of bromide hydrolysis actively destroys the oxane ring.

Hydrolysis A Alkyl Bromide Moiety (-CH2-CH2-CH2-Br) C Nucleophilic Substitution (SN2 Hydrolysis) A->C B Moisture Exposure (H2O Ingress) B->C D Primary Alcohol (-CH2-CH2-CH2-OH) C->D E Hydrobromic Acid (HBr) Lowered pH C->E F Ether Cleavage & Autocatalytic Degradation E->F Acid Catalysis F->A Accelerates

Moisture-driven hydrolysis of the alkyl bromide moiety and subsequent acid-catalyzed degradation.

Q: Why did my compound form a crystalline residue, and why is it considered dangerous?

A: The formation of a crystalline residue in an ether indicates severe autoxidation, which targets the oxane ring. In the presence of atmospheric oxygen and UV light, ethers undergo a free-radical chain reaction[2].

The initiation step involves the homolytic cleavage of the C-H bond alpha to the ether oxygen. Molecular oxygen then adds to this carbon radical, propagating a chain reaction that produces explosive hydroperoxides[3]. Because cyclic ethers like oxane/dioxane are highly prone to this, the crystalline residue is likely a concentrated, shock-sensitive poly-peroxide. Do not subject peroxidized samples to heat, friction, or distillation.

Autoxidation A 2-[(3-Bromopropoxy)methyl]oxane (Intact Ether) B Initiation (UV Light/Heat) Homolytic Cleavage A->B hν or ΔT C Propagation O2 Addition B->C + O2 D Hydrogen Abstraction Hydroperoxide Formation C->D + R-H D->B Radical Regeneration (Chain Reaction) E Explosive/Degradative Hydroperoxides D->E Accumulation

Autoxidation radical chain mechanism of oxane ethers leading to hydroperoxide formation.

Part 2: Quantitative Data & Visualization

To establish a baseline for quality control, all storage parameters and diagnostic readouts must be quantified.

Table 1: Quantitative Storage Parameters

ParameterOptimal ConditionSub-Optimal/Risk ConditionScientific Rationale
Temperature -20°CRoom Temp (20-25°C)Low temperatures exponentially decrease the kinetics of radical initiation and SN2 hydrolysis.
Atmosphere Argon (Ar)Ambient Air (O₂)Argon is heavier than air and displaces O₂ at the liquid interface, halting the autoxidation propagation step.
Light Exposure Amber GlassClear GlassAmber glass blocks UV transmission, removing the activation energy (hν) required for homolytic C-H cleavage.
Stabilizer 1% w/w K₂CO₃NonePotassium carbonate acts as an insoluble acid scavenger to neutralize trace HBr without introducing water.
Moisture Level < 50 ppm> 500 ppmStrict anhydrous conditions prevent the nucleophilic attack on the primary bromide[1].

Table 2: Peroxide Test Colorimetric Interpretation (KI Method)

Visual ObservationEstimated Peroxide ConcentrationRequired Action
Colorless / Faint Yellow< 5 ppmSafe for use and long-term storage.
Distinct Yellow10 - 50 ppmPurify immediately via basic alumina plug before use.
Brown / Orange> 100 ppmHigh explosion risk. Do not distill. Dispose of safely.
Crystalline PrecipitateExtreme / PolymericDO NOT TOUCH. Contact EHS/Bomb squad immediately.

Part 3: Experimental Protocols (The "How")

Protocol 1: Self-Validating Peroxide Testing (KI Method)

Before committing any batch of 2-[(3-Bromopropoxy)methyl]oxane to long-term storage, or before using an older batch, you must validate its safety. This protocol uses a self-validating redox system: hydroperoxides oxidize iodide (I⁻) to iodine (I₂), providing a direct, proportional colorimetric readout[2].

Step-by-Step Methodology:

  • Preparation: In a fume hood, prepare a fresh 10% (w/v) aqueous Potassium Iodide (KI) solution. Acidify with 1-2 drops of glacial acetic acid to catalyze the redox reaction.

  • Sampling: Add 1 mL of the acidified KI solution to a clear glass test tube.

  • Reaction: Carefully add 1 mL of 2-[(3-Bromopropoxy)methyl]oxane to the test tube.

  • Agitation: Cap the tube and shake vigorously for 10 seconds to ensure biphasic mixing.

  • Validation: Allow the layers to separate and observe the color of the aqueous layer against a white background. Compare the readout against Table 2 . If the solution turns yellow/brown, peroxides are present and the batch must be purified (passed through basic alumina) before storage.

Protocol 2: Long-Term Storage Preparation (SOP)

This protocol creates a closed, self-sustaining system that actively suppresses both autoxidation and hydrolysis.

Step-by-Step Methodology:

  • Moisture Validation: Perform a Karl Fischer titration on the bulk solvent. Ensure moisture is < 50 ppm. If > 50 ppm, dry over activated 4Å molecular sieves for 24 hours.

  • Stabilization: Add 1% (w/w) anhydrous Potassium Carbonate (K₂CO₃) directly to the storage vessel. Causality: K₂CO₃ is insoluble in the ether but will immediately neutralize any HBr generated at the interface, preventing acid-catalyzed ether cleavage.

  • Vessel Selection: Transfer the stabilized compound into an amber glass vial with a PTFE-lined septum cap.

  • Inert Purge: Insert an Argon needle through the septum and a secondary bleed needle. Purge the headspace with dry Argon for 60 seconds. Causality: Argon is denser than Nitrogen and forms a persistent protective blanket over the liquid phase, starving the autoxidation radical chain of O₂.

  • Sealing & Storage: Remove the bleed needle, then the Argon needle. Wrap the cap tightly with Parafilm. Store immediately in a spark-free freezer at -20°C.

StorageSOP A 1. Purify & Dry (Remove H2O/Peroxides) B 2. Add Stabilizer (K2CO3 / BHT) A->B C 3. Inert Gas Purge (Argon Blanket) B->C D 4. Seal in Amber Glass (Block UV Light) C->D E 5. Store at -20°C (Slow Kinetics) D->E

Step-by-step standard operating procedure for the long-term storage of sensitive bromo-ethers.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound at room temperature if I use a high-quality vacuum desiccator? A: No. While a desiccator mitigates the moisture required for SN2 hydrolysis[1], it does not suppress the thermodynamics of radical initiation or photolytic cleavage. Storage at -20°C is strictly required to lower the kinetic energy of the system below the activation threshold for autoxidation.

Q: I don't have Potassium Carbonate. Can I use an organic amine base like Triethylamine (TEA) as a stabilizer instead? A: Do not use soluble organic amines. While TEA will neutralize HBr, it is also a nucleophile. Over long-term storage, TEA will react with the primary alkyl bromide to form a quaternary ammonium salt, permanently degrading your compound. Insoluble inorganic bases like K₂CO₃ are required because they scavenge acid without participating in nucleophilic substitution.

Q: How often should I re-test my stored stock for peroxides? A: Even under optimal conditions (-20°C, Argon, Amber glass), you should perform the KI peroxide test every 3 to 6 months. Once the septum is punctured and the Argon blanket is compromised, the testing frequency should increase to once a month.

Sources

Optimization

Technical Support Center: Purification of 2-[(3-Bromopropoxy)methyl]oxane via Vacuum Distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-[(3-Bromopropoxy)methyl]oxane (IUPAC:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-[(3-Bromopropoxy)methyl]oxane (IUPAC: 2-(3-bromopropoxy)oxane; CAS: 33821-94-2)[1][2].

This bifunctional building block is heavily utilized in drug development to provide a latent alcohol functionality during complex synthetic sequences[3][4]. However, the molecule features a tetrahydropyranyl (THP) acetal linkage that is notoriously sensitive to thermal degradation in the presence of trace acids[5]. This guide provides the causal logic, self-validating protocols, and troubleshooting frameworks required to achieve high-purity distillation without product loss.

Physicochemical Data Summary

Before initiating any distillation, it is critical to benchmark your parameters against the established physical properties of the target molecule.

PropertyValueClinical/Synthetic Relevance
CAS Number 33821-94-2Standard identifier for procurement and safety[1][3].
Molecular Weight 223.11 g/mol Essential for stoichiometric calculations[3][4].
Boiling Point 64.5 °C at 0.8 mmHgDictates the requirement for high-vacuum equipment[3][4].
Density 1.317 g/mL at 25 °CUsed for volumetric dispensing post-purification[3][4].
Refractive Index n20/D 1.478Quick quality control metric for the purified distillate[3][4].
Required Stabilizer Potassium Carbonate ( K2​CO3​ )Prevents acid-catalyzed acetal cleavage during storage[1][6].

Self-Validating Vacuum Distillation Protocol

This protocol is designed as a closed-loop system. Each step includes a validation checkpoint to ensure the system is operating within safe physical boundaries, preventing irreversible product degradation.

Phase 1: Pre-Distillation Stabilization

Causality: The most common point of failure in this distillation is the presence of residual acid (e.g., unneutralized p -TsOH from the protection step or trace HBr). Heat + Acid = Acetal Cleavage.

  • Neutralization: Dilute the crude mixture in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous NaHCO3​ .

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO4​ . Filter the solution directly into the distillation round-bottom flask (RBF).

  • Pot Stabilization (Critical): Add 0.5–1.0 wt% of solid, anhydrous K2​CO3​ directly to the distillation RBF[1][6]. Because K2​CO3​ is non-volatile, it will remain in the pot, continuously neutralizing any protons generated during heating without contaminating the distillate.

Phase 2: Apparatus Assembly & Degassing

Causality: Oxygen and residual low-boiling solvents will cause severe bumping and vacuum instability if not systematically removed.

  • Setup: Assemble a short-path distillation apparatus equipped with a short Vigreux column. Validation Check: Ensure all joints are lightly greased with high-vacuum silicone grease to prevent micro-leaks.

  • Cold Trap: Submerge the vacuum pump trap in liquid nitrogen.

  • Degassing: Apply the vacuum slowly while stirring the pot at room temperature. Validation Check: Do not apply heat until the vacuum gauge stabilizes below 1.5 mmHg and bubbling ceases.

Phase 3: Fractionation
  • Forerun Collection: Gradually heat the oil bath. Collect any liquid distilling below 60 °C (at 0.8 mmHg). This is typically unreacted 3,4-dihydro-2H-pyran (DHP) or trace 3-bromo-1-propanol[3][5].

  • Main Fraction: Swap the receiving flask. The target compound will distill at 64.5–66.0 °C at 0.8 mmHg [3][4].

  • Storage: Transfer the clear, colorless distillate into an amber glass bottle containing 10-20 mg of K2​CO3​ as a stabilizer, and store at -20 °C[1][4].

Troubleshooting & FAQs

Q: Why does the vacuum pressure suddenly spike (worsen) when the oil bath reaches 80 °C? A: This is the hallmark of acid-catalyzed thermal decomposition. If trace acid is present, the THP group cleaves, releasing 3,4-dihydro-2H-pyran (DHP)[5]. DHP is highly volatile and rapidly expands into the distillation head as a gas, overwhelming the vacuum pump. Solution: Abort the distillation, cool the pot, and add more anhydrous K2​CO3​ [1][6]. See the degradation pathway diagram below for the mechanistic breakdown.

Pathway Reactant 2-(3-Bromopropoxy)oxane (Target Molecule) Intermediate Protonated Acetal (Heat + Trace Acid) Reactant->Intermediate H+ Product1 3-Bromo-1-propanol (Contaminant) Intermediate->Product1 Cleavage Product2 3,4-Dihydro-2H-pyran (Vacuum Disruptor) Intermediate->Product2 Cleavage

Acid-catalyzed thermal decomposition pathway of 2-(3-bromopropoxy)oxane.

Q: My distilled product has a faint yellow tint instead of being strictly colorless. Is it compromised? A: A yellow tint often indicates trace free bromine or early-stage polymerization of unreacted 3-bromo-1-propanol[7]. To self-validate the purity, run a TLC (20% EtOAc/Hexane) and stain with KMnO4​ [3]. If the product is pure by TLC but discolored, passing the distillate through a short plug of basic alumina will remove the color bodies without requiring a second, heat-intensive distillation.

Q: Can I use a standard water aspirator for this distillation? A: No. The boiling point of 2-(3-bromopropoxy)oxane is 64.5 °C at 0.8 mmHg[3][4]. A water aspirator typically only achieves 15–20 mmHg. Attempting to distill at this higher pressure would require an oil bath temperature exceeding 130 °C, which drastically increases the risk of thermal degradation and elimination reactions of the alkyl bromide. A rotary vane high-vacuum pump is mandatory.

Troubleshooting Start Distillation Issue Detected Decomp Thermal Decomposition (Loss of THP) Start->Decomp Impure Co-distillation of Impurities Start->Impure Vac Vacuum Instability (Bumping/Surging) Start->Vac SolDecomp Add K2CO3 Stabilizer Lower Bath Temp Decomp->SolDecomp Trace Acid Present SolImpure Increase Vigreux Length Reduce Distillation Rate Impure->SolImpure Close Boiling Points SolVac Check Seals/Joints Use Magnetic Stirring Vac->SolVac Leak or Superheating

Troubleshooting workflow for vacuum distillation of THP-protected bromides.

References

  • Title: 2-(3-Bromopropoxy)
  • Title: ALDRICH 2-(3-Bromopropoxy)
  • Title: 2-(3-Bromopropoxy)
  • Source: fishersci.
  • Title: 2-(3-Bromopropoxy)
  • Title: Stereocontrolled synthesis of the C-1 to C-7 fragment of erythronolide A.
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: Isolating 2-[(3-Bromopropoxy)methyl]oxane from Unreacted 3-Bromopropanol

Introduction The synthesis of 2-[(3-Bromopropoxy)methyl]oxane, a valuable intermediate in various research and development applications, often proceeds via the reaction of a protected alcohol with 3-bromopropanol. A comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 2-[(3-Bromopropoxy)methyl]oxane, a valuable intermediate in various research and development applications, often proceeds via the reaction of a protected alcohol with 3-bromopropanol. A common challenge in this synthesis is the removal of unreacted 3-bromopropanol from the final reaction mixture. The similar polarities and potential for close boiling points between the starting material and the desired ether product can complicate purification.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively isolate pure 2-[(3-Bromopropoxy)methyl]oxane. We will explore the underlying chemical principles of each separation technique, offering data-driven insights to help you select the optimal method for your specific experimental needs.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.

FAQ 1: Why is separating 3-bromopropanol from 2-[(3-Bromopropoxy)methyl]oxane by simple distillation often ineffective?

Simple distillation is most effective when the boiling points of the components in a mixture differ significantly, typically by more than 25°C at atmospheric pressure[1]. However, 3-bromopropanol and the target ether product can have boiling points that are too close for efficient separation by this method. The presence of a hydroxyl group in 3-bromopropanol also introduces hydrogen bonding, which increases its boiling point more than might be expected based on molecular weight alone.

To make an informed decision, it is crucial to compare their physical properties.

Table 1: Comparison of Physical Properties

Property3-Bromopropanol2-[(3-Bromopropoxy)methyl]oxane (and similar structures)Rationale for Separation Challenge
Molecular Weight 138.99 g/mol [2]Varies, but typically higher (e.g., Benzyl 3-bromopropyl ether: 229.11 g/mol [3])The difference in molecular weight is significant, but polarity plays a more dominant role in boiling point.
Boiling Point ~145-148°C at 760 mmHg[4]; 62°C at 5 mmHg[5][6][7]Varies by structure. (e.g., Benzyl 3-bromopropyl ether: 130-132°C at 8 mmHg[3][8])The boiling points under reduced pressure can be quite close, making sharp separation difficult without a fractionating column.
Polarity High (due to -OH group)Moderate (due to ether linkage)The alcohol is significantly more polar than the ether, which is the key property to exploit in chromatographic and extraction methods.
Solubility Water soluble (167 g/L at 20°C)[4][6]Generally, only slightly soluble in water[3].The significant difference in water solubility can be leveraged in liquid-liquid extraction.

Given the close boiling points, fractional distillation under reduced pressure is a more suitable distillation technique. Reducing the pressure lowers the boiling points of both compounds, which can help prevent thermal decomposition and may increase the relative volatility difference, aiding separation[9][10][11].

FAQ 2: My crude NMR spectrum shows a significant amount of unreacted 3-bromopropanol. What is the best purification strategy?

The optimal strategy depends on the scale of your reaction, the percentage of the impurity, and the equipment available in your laboratory. The following decision tree can guide your choice.

G start Crude Mixture Analysis (e.g., NMR, TLC) decision1 Is impurity > 15-20%? start->decision1 distillation Fractional Distillation (Reduced Pressure) Best for large scale (>5g) and significant boiling point difference. decision1->distillation Yes decision2 Is impurity < 15-20%? decision1->decision2 No chromatography Flash Column Chromatography Highly effective for all scales. Good for close-boiling components. distillation->chromatography For final polishing if needed scavenger Chemical Scavenger Useful for removing trace amounts of alcohol impurity. chromatography->scavenger For trace impurities decision2->chromatography Yes extraction Liquid-Liquid Extraction Good for removing polar impurities. May require multiple washes. decision2->extraction Consider First extraction->chromatography If purity is still low

Caption: Decision tree for selecting a purification method.

  • Fractional Distillation (Reduced Pressure): The best choice for large-scale purifications where you need to remove a significant volume of the lower-boiling component.

  • Flash Column Chromatography: The most versatile and often most effective method. It separates compounds based on their differential adsorption to a stationary phase, exploiting the polarity difference between the alcohol and the ether[12][13].

  • Liquid-Liquid Extraction: A good first-pass technique. By washing the crude mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with water or brine, the highly water-soluble 3-bromopropanol can be selectively partitioned into the aqueous layer[14][15][16].

  • Chemical Scavenging: This method involves using a reagent or resin that selectively reacts with the alcohol impurity, converting it into a form that is easily removed by filtration or extraction. This is typically reserved for removing trace amounts of the impurity after a primary purification step.

FAQ 3: I'm trying flash column chromatography, but the separation is poor. How can I improve it?

Poor separation on a silica gel column is a common issue that can almost always be resolved by systematic optimization. Silica gel is a polar, slightly acidic stationary phase, and separation is driven by the polarity of your eluent (solvent system)[12][13].

Table 2: Troubleshooting Flash Column Chromatography

IssueProbable Cause(s)Recommended Solution(s)
Compounds elute together (high Rf) The solvent system is too polar.Decrease the polarity of the eluent. For a standard ethyl acetate/hexanes system, decrease the percentage of ethyl acetate.
Compounds won't elute (low Rf) The solvent system is not polar enough.Increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). For very polar compounds, a methanol/dichloromethane system might be necessary[13].
Broad, streaky bands Sample is overloaded; sample is not fully soluble in the eluent; column was packed poorly.Reduce the amount of sample loaded (a 1:40 sample-to-silica ratio is a good starting point for dry loading). Use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel[17]. Ensure the column is packed evenly without air bubbles.
Poor resolution between spots The chosen solvent system does not provide sufficient selectivity.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., ether/hexanes, acetone/hexanes, methanol/dichloromethane) to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity[18].
FAQ 4: Are there chemical methods to selectively remove the unreacted 3-bromopropanol?

Yes, chemical scavenging is a viable option, particularly for removing small, stubborn amounts of alcohol impurity. The principle is to convert the alcohol's hydroxyl group into a different functional group that has drastically different physical properties.

  • Reaction with Acids: Alcohols react with some acids to form non-volatile esters. For instance, treating the mixture with sulfamic acid can form a non-volatile sulfate ester from the 3-bromopropanol, which can then be easily separated from the volatile ether product by a simple distillation[19].

  • Polymer-Bound Scavengers: Isocyanate resins are commercially available and will react with the primary alcohol of 3-bromopropanol to form a solid-bound urethane. The resin can then be simply filtered away from the mixture. This is a very clean and effective method for final purification.

Caution: When using any chemical scavenger, it is critical to ensure that the reagent does not react with your desired ether product. The ether linkage in 2-[(3-Bromopropoxy)methyl]oxane is generally stable under these conditions, but you should always run a small-scale test reaction first.

FAQ 5: How can I definitively confirm the purity of my 2-[(3-Bromopropoxy)methyl]oxane?

A combination of analytical techniques is the best approach for confirming purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. A pure sample will show clean signals corresponding only to the structure of 2-[(3-Bromopropoxy)methyl]oxane. The absence of the characteristic signals for 3-bromopropanol (especially the hydroxyl proton and the unique methylene signals) is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components and provides their mass spectra. A pure sample will show a single peak in the chromatogram with a mass spectrum corresponding to the molecular weight of your product.

  • Infrared (IR) Spectroscopy: A pure sample of the ether will lack the broad O-H stretching band (typically around 3300 cm⁻¹) that is characteristic of the alcohol impurity.

Part 2: Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This method is ideal for purifying multi-gram quantities of 2-[(3-Bromopropoxy)methyl]oxane when there is a reasonable, albeit small, difference in boiling points.

G cluster_0 Distillation Apparatus flask Distilling Flask (with crude mixture, boiling chips) column Fractionating Column (e.g., Vigreux) flask->column heat Heating Mantle thermometer Thermometer column->thermometer condenser Condenser (water in/out) thermometer->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask adapter->receiver vacuum Vacuum Source (with trap) adapter->vacuum

Caption: Setup for fractional distillation under reduced pressure.

Methodology:

  • Apparatus Assembly: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distilling flask with the crude mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the vacuum source and slowly reduce the pressure to the desired level (e.g., 5-10 mmHg).

  • Heating: Begin gently heating the distilling flask.

  • Collecting Fractions:

    • Collect the first fraction (forerun), which will be enriched in the more volatile component (likely residual solvent or 3-bromopropanol).

    • Monitor the temperature at the thermometer. When the temperature stabilizes, change the receiving flask to collect the main fraction corresponding to your product. The boiling point should remain relatively constant during this period[20].

    • If the temperature rises again, it may indicate the start of a higher-boiling impurity.

  • Shutdown: Once the distillation is complete, remove the heating source and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Optimized Flash Column Chromatography

This is the most generally applicable method for high-purity isolation.

Methodology:

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives a good separation between 3-bromopropanol and your product.

    • Aim for an Rf value of ~0.3 for your target compound, 2-[(3-Bromopropoxy)methyl]oxane[18]. The more polar 3-bromopropanol should have a higher Rf value in this normal-phase setup.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is to use 50-100g of silica gel for every 1g of crude mixture)[17].

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes) and pour it into the column.

    • Use air pressure to pack the column evenly, ensuring a flat top surface. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude mixture in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Gently add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your pre-determined eluent to the column.

    • Apply gentle pressure (using a pump or house air) to begin eluting the compounds. Maintain a steady flow rate.

    • Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-[(3-Bromopropoxy)methyl]oxane.

References

  • PubChem. (n.d.). 3-Bromo-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Journal of Visualized Experiments, (21), 934.
  • ChemBK. (n.d.). 3-Bromo-1-propanol. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Craig, R. L. (1969). U.S. Patent No. 3,450,608. U.S.
  • Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. Retrieved from [Link]

  • Organics-Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Coquerel, Y. (2008).
  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Reduced-Pressure Distillation Process. ChemEd X. Retrieved from [Link]

  • Fahim, A., & Khadivi, M. A. (2018). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid.
  • Neves, C. M. S. S., et al. (2010). Separation of ethanol–water mixtures by liquid–liquid extraction using phosphonium-based ionic liquids. Green Chemistry, 12(4), 672-678.
  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. Retrieved from [Link]

  • Testasia. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • iPrep. (2024, August 5). Distillation Under Reduced Pressure. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing THP Protection for 2-[(3-Bromopropoxy)methyl]oxane Synthesis

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the tetrahydropyranyl (THP) protection of 3-bromopropan-1-ol to synthesize 2-[(3-Bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the tetrahydropyranyl (THP) protection of 3-bromopropan-1-ol to synthesize 2-[(3-Bromopropoxy)methyl]oxane (standardized as 2-(3-bromopropoxy)oxane)[1].

THP ethers are highly valuable protecting groups due to their stability under strongly basic conditions, making them ideal for downstream Grignard reactions, alkylations, or oxidations[2]. However, because they are acetals, their inherent acid lability requires precise control over reaction kinetics, catalyst selection, and workup conditions to prevent product reversion[3].

Mechanistic Workflow

THP_Workflow Substrate 3-Bromopropan-1-ol (Nucleophile) Intermediate Oxonium Intermediate (Electrophile) Substrate->Intermediate Nucleophilic Addition Reagent 3,4-Dihydro-2H-pyran (DHP) Reagent->Intermediate Protonation Catalyst Acid Catalyst (PPTS / pTSA) Catalyst->Intermediate H+ Donor Product 2-[(3-Bromopropoxy)methyl]oxane (THP Ether) Intermediate->Product Deprotonation Workup Sat. NaHCO3 Quench (Neutralization) Product->Workup Prevent Reversion

Mechanistic workflow for the THP protection of 3-bromopropan-1-ol.

Application Scientist's Desk: Catalyst Selection Matrix

Choosing the right acid catalyst is the most critical variable in THP protection. The mechanism proceeds via the pre-activation of DHP by an acid to form a stabilized oxonium cation, which is subsequently attacked by the alcohol[4]. Strong acids drive the reaction quickly but promote the cationic polymerization of DHP, leading to viscous side-products.

CatalystLoading (mol %)SolventTemp (°C)Time (h)Yield (%)Causality & Performance Notes
p-Toluenesulfonic acid (pTSA) 1 - 5DCM251 - 280 - 85High risk of DHP polymerization due to high acidity. Best for highly unreactive alcohols.
Pyridinium p-toluenesulfonate (PPTS) 5 - 10DCM254 - 692 - 96Mild acidity prevents side reactions; ideal for sensitive substrates and maximizing purity[3].
Amberlyst-15 (H+ Resin) 10 (w/w)DCM252 - 388 - 93Heterogeneous; allows for simple filtration-based workup without aqueous quenching[5].
Self-Validating Experimental Protocol

This protocol utilizes PPTS to maximize yield and minimize DHP polymerization. The system is designed to be self-validating through built-in pH checks and TLC monitoring to ensure complete conversion and prevent accidental deprotection.

Reagents & Materials:

  • 3-Bromopropan-1-ol (Substrate, 1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP, 1.2 equiv)

  • Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Aqueous NaHCO₃

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL round-bottom flask under argon to eliminate ambient moisture. Causality: Water acts as a competing nucleophile, reacting with activated DHP to form 2-hydroxytetrahydropyran, which stalls the reaction.

  • Reagent Solvation: Dissolve 3-bromopropan-1-ol (10 mmol) in 20 mL of anhydrous DCM to achieve a 0.5 M concentration.

  • Electrophile Introduction: Add DHP (12 mmol, 1.2 equiv) via syringe. Causality: Strictly limiting DHP to 1.2 equivalents prevents the formation of DHP dimers while ensuring complete conversion of the alcohol.

  • Catalytic Activation: Add PPTS (1.0 mmol, 0.1 equiv) in one portion. Stir the reaction mixture at room temperature (20–25 °C).

  • In-Process Control (TLC): Monitor the reaction after 2 hours using TLC (Hexanes:EtOAc 4:1). The THP ether product will elute significantly higher (R_f ~0.7) than the starting alcohol (R_f ~0.3).

  • Critical Quench: Once complete, add 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Causality: Neutralizing the acid catalyst is mandatory. If the organic layer is concentrated with residual acid, the equilibrium shifts as solvent evaporates, causing the product to revert to the starting alcohol[4].

  • Validation Check: Test the pH of the aqueous layer with indicator paper. It must be >7. If not, add more NaHCO₃.

  • Extraction & Drying: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), combine the organics, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

  • Purification: Purify via flash column chromatography. Crucial: Pre-treat the silica gel by running 1 column volume of 1% TEA in Hexanes before loading the sample[2].

Troubleshooting & FAQs (Deep-Dive)

Q1: My product degraded back into 3-bromopropan-1-ol during silica gel chromatography. What happened? A: Silica gel contains surface silanol groups that are mildly acidic (pKa ~4.5–5.0). Because THP ethers are acid-labile acetals, the silica gel catalyzes their hydrolysis back into the alcohol and 5-hydroxypentanal during elution[2]. Resolution: Always buffer your silica gel. Add 1% (v/v) triethylamine (TEA) to your mobile phase. The TEA neutralizes the acidic silanol sites, ensuring the THP ether passes through the column intact.

Q2: I am using pTSA, and my reaction mixture turned dark and viscous. The yield is low. How do I fix this? A: You are observing the cationic polymerization of DHP. Strong acids like pTSA, especially in the presence of excess DHP or localized heating (exotherms), cause DHP molecules to react with one another rather than with your alcohol[4]. Resolution: Switch to a milder catalyst like PPTS[3], or use a heterogeneous catalyst like Amberlyst-15[5]. If you must use pTSA, reduce the loading to 1 mol%, cool the reaction to 0 °C before adding the acid, and strictly limit DHP to 1.1 equivalents.

Q3: The reaction stalls at ~80% conversion, even after adding more DHP. Why? A: This is a classic symptom of moisture in the reaction system. Water consumes your reagent and catalyst by reacting with the acid-activated DHP. Resolution: Ensure your DCM is strictly anhydrous and your glassware is flame-dried. You can also add activated 4Å molecular sieves to the reaction flask to scavenge trace water.

Q4: Can I avoid the aqueous workup entirely to improve throughput? A: Yes. By substituting PPTS with a solid-supported acid catalyst like Amberlyst-15 or silica-supported sulfuric acid, you can simply filter the catalyst out of the reaction mixture using a fritted funnel[5]. After filtration, add a single drop of TEA to the filtrate to neutralize any leached acid before concentrating. This method is highly scalable and significantly reduces aqueous waste.

Sources

Troubleshooting

Minimizing side reactions and dimerization in 2-[(3-Bromopropoxy)methyl]oxane alkylation

Welcome to the technical support guide for minimizing side reactions and dimerization in alkylation reactions involving 2-[(3-Bromopropoxy)methyl]oxane. This resource is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for minimizing side reactions and dimerization in alkylation reactions involving 2-[(3-Bromopropoxy)methyl]oxane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges through a question-and-answer format, grounded in established mechanistic principles and supported by empirical evidence.

I. Understanding the Core Reaction and Potential Pitfalls

The alkylation of a nucleophile (e.g., a phenol, alcohol, or amine) with 2-[(3-Bromopropoxy)methyl]oxane is a variation of the Williamson ether synthesis, a fundamental SN2 reaction in organic chemistry.[1][2] The primary goal is to form a new carbon-nucleophile bond. However, the structure of the alkylating agent and the reaction conditions can lead to undesirable side reactions, primarily E2 elimination and dimerization.

Diagram: Competing Reaction Pathways

Reactants Nucleophile (Nu-H) + 2-[(3-Bromopropoxy)methyl]oxane Alkoxide Activated Nucleophile (Nu-) Reactants->Alkoxide Deprotonation Base Base Base->Alkoxide DesiredProduct Desired Alkylated Product (Nu-R) Alkoxide->DesiredProduct SN2 Attack (Desired) EliminationProduct Elimination Byproduct (Alkene) Alkoxide->EliminationProduct E2 Elimination (Side Reaction) DimerProduct Dimerized Product Alkoxide->DimerProduct Dimerization (Side Reaction)

Caption: Competing SN2, E2, and dimerization pathways in the alkylation reaction.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a low-polarity byproduct, which I suspect is an alkene. How can I minimize this elimination reaction?

A1: The formation of an alkene byproduct is a classic sign that the E2 elimination pathway is competing with the desired SN2 substitution.[3] This is particularly prevalent with sterically hindered substrates or when using a strong, bulky base. Here’s how to troubleshoot:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic, and sterically non-hindered base is ideal. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol to form the alkoxide without acting as a competing nucleophile.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, especially for more acidic nucleophiles like phenols.[4] Avoid bulky bases like potassium tert-butoxide, which can favor elimination.[1]

  • Temperature Control: Higher temperatures generally favor elimination over substitution.[5][6] If you observe significant elimination, try running the reaction at a lower temperature for a longer duration. Room temperature or even 0 °C may be sufficient, depending on the reactivity of your nucleophile.

  • Solvent Choice: Use a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[5] These solvents solvate the cation of the alkoxide, leaving the anion "naked" and more nucleophilic, thus favoring the SN2 pathway.[5] Protic solvents like ethanol or water can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired reaction.[5]

Q2: I'm observing a significant amount of a high-molecular-weight byproduct. How can I prevent the dimerization of my starting materials?

A2: Dimerization can occur through two primary pathways: self-condensation of the starting nucleophile if it possesses a leaving group, or reaction of the formed alkoxide with another molecule of the alkylating agent. To minimize this:

  • Slow Addition of the Alkylating Agent: Adding the 2-[(3-Bromopropoxy)methyl]oxane slowly (e.g., via a syringe pump) to the solution of the deprotonated nucleophile can help maintain a low concentration of the alkylating agent. This favors the reaction with the intended nucleophile over self-reaction.

  • Stoichiometry Control: Use a slight excess of the nucleophile relative to the alkylating agent. This ensures that the alkylating agent is more likely to encounter the desired nucleophile rather than another molecule of itself or the product. A 1.1:1 to 1.2:1 ratio of nucleophile to alkylating agent is a good starting point.

  • Concentration: Running the reaction at a lower concentration (higher dilution) can sometimes reduce the rate of bimolecular side reactions like dimerization.

Q3: My reaction is very slow or not proceeding to completion. What factors should I investigate?

A3: A sluggish reaction can be due to several factors related to the nucleophile, solvent, or temperature.

  • Incomplete Deprotonation: Ensure your nucleophile is fully deprotonated. If using NaH or KH, allow sufficient time for the hydrogen gas evolution to cease before adding the alkylating agent.[5] When using weaker bases like K₂CO₃, the equilibrium may not fully favor the deprotonated form. In such cases, a stronger base might be necessary.

  • Solvent Purity: The presence of water in your solvent can quench the alkoxide and hinder the reaction.[3] Always use anhydrous solvents.

  • Temperature: While high temperatures can promote side reactions, some reactions require thermal energy to proceed at a reasonable rate. If the reaction is clean but slow at room temperature, consider gently heating it to 40-60 °C and monitoring the progress by TLC or LC-MS.[5]

  • Phase-Transfer Catalysis: For reactions with poor solubility or when using a solid-liquid biphasic system (e.g., K₂CO₃ in acetonitrile), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.[7][8]

Q4: What is the best work-up procedure to isolate my product and remove unreacted starting materials and byproducts?

A4: A standard work-up procedure for this type of reaction involves:

  • Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride to destroy any unreacted base (especially NaH).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[5]

  • Washing: Wash the combined organic layers with water and then with brine to remove the solvent (e.g., DMF) and inorganic salts.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]

  • Purification: The crude product can then be purified by silica gel column chromatography to separate the desired product from unreacted starting materials and byproducts.

III. Optimized Experimental Protocol

This protocol provides a general guideline for the alkylation of a phenolic nucleophile, which can be adapted for other nucleophiles.

Diagram: Experimental Workflow

Start Start Prep Prepare Anhydrous Reaction Setup Start->Prep Deprotonation Deprotonate Nucleophile (e.g., NaH in DMF) Prep->Deprotonation Addition Slowly Add Alkylating Agent Deprotonation->Addition Reaction Stir at Controlled Temperature (Monitor by TLC/LC-MS) Addition->Reaction Workup Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End Characterize Pure Product Purification->End

Caption: A streamlined workflow for the alkylation experiment.

Step-by-Step Methodology
  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Slowly add a solution of 2-[(3-Bromopropoxy)methyl]oxane (1.0 equivalent) in a small amount of anhydrous DMF dropwise over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, consider gentle heating to 40-50 °C.[5]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Data Summary Table

The following table provides a general guide to expected outcomes based on reaction conditions. Yields are illustrative and will vary depending on the specific nucleophile used.

Parameter Condition A (Optimized for SN2) Condition B (Prone to Elimination) Condition C (Prone to Dimerization)
Base NaH (1.2 eq)Potassium tert-butoxide (1.5 eq)NaH (1.2 eq)
Solvent Anhydrous DMFTHFConcentrated DMF
Temperature 0 °C to Room Temp80 °C (Reflux)Room Temp
Addition Slow, dropwiseRapid, one portionRapid, one portion
Expected Yield > 80%< 40% (with significant alkene)Variable (with dimer byproduct)

V. References

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]

  • Singh, P. P., et al. (2014). Development of a Mild and Efficient Protocol for the Protection and O-Alkylation of Tertiary Allyl Alcohol of Oxindole with Pota. RSC Advances.

  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship.org. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to THP and TBS Protecting Groups for 3-Bromopropanol Derivatives

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in multi-step organic synthesis. The hydroxyl group, with its inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in multi-step organic synthesis. The hydroxyl group, with its inherent reactivity, often requires temporary masking to prevent undesired side reactions. This is particularly true for bifunctional molecules like 3-bromopropanol, where selective reaction at either the hydroxyl or the bromo- functionality is paramount. This guide provides an in-depth technical comparison of two of the most common alcohol protecting groups, tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBS), with a specific focus on their application to 3-bromopropanol and its derivatives.

Introduction: The Necessity of Orthogonal Protection

In the synthesis of complex molecules, protecting groups act as temporary "disguises" for reactive functional groups.[1] An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed in high yield under conditions that do not affect other functional groups—a concept known as orthogonality.[2] For a substrate such as 3-bromopropanol, the choice between a THP ether and a TBS ether can significantly impact the efficiency and feasibility of a synthetic route. This guide will explore the nuances of each protecting group, supported by experimental data and protocols, to empower chemists to make informed decisions.

The Contenders: A Head-to-Head Comparison

Tetrahydropyranyl (THP) Ethers: The Acetal Workhorse

The THP group is an acetal-type protecting group, typically introduced by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[3] It is one of the earliest and most widely used protecting groups for alcohols due to its low cost, ease of introduction, and general stability in non-acidic environments.[4][5][6]

Key Characteristics of THP Protection:

  • Stability: THP ethers are robust under basic, reductive, and organometallic conditions.[4][7] This makes them suitable for reactions involving Grignard reagents, organolithiums, and metal hydrides.

  • Lability: The acetal linkage is sensitive to acidic conditions, allowing for facile deprotection.[4]

  • Drawback: The reaction of an alcohol with DHP creates a new stereocenter, leading to the formation of diastereomers if the alcohol is chiral.[4] This can complicate NMR analysis and purification.

tert-Butyldimethylsilyl (TBS) Ethers: The Silyl Standard

The TBS group, a silyl ether, was introduced by E.J. Corey in 1972 and has since become a cornerstone of modern organic synthesis.[8] It is formed by the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base, most commonly imidazole in DMF.[8][9]

Key Characteristics of TBS Protection:

  • Stability: TBS ethers exhibit broad stability, particularly towards a range of non-acidic reagents.[10] They are generally more stable to acidic conditions than THP ethers.[11]

  • Deprotection: The silicon-oxygen bond has a strong affinity for fluoride ions, making reagents like tetrabutylammonium fluoride (TBAF) the go-to for deprotection.[8][9] Acidic conditions can also be employed.[8]

  • Cleanliness: The formation of a TBS ether does not introduce a new stereocenter, simplifying product analysis.

Experimental Data: A Quantitative Comparison

The following table summarizes the typical reaction conditions and yields for the protection of 3-bromopropanol with both THP and TBS groups.

Protecting GroupReagents and ConditionsSolventTypical YieldReference
THP 3,4-Dihydro-2H-pyran (DHP), cat. p-TsOHCH₂Cl₂High to Excellent[4][5]
TBS TBS-Cl, ImidazoleDMF93%[12]

Causality Behind Experimental Choices

The choice of an acid catalyst for THP protection, such as p-toluenesulfonic acid (p-TsOH), is crucial for activating the dihydropyran towards nucleophilic attack by the alcohol.[4] Milder catalysts like pyridinium p-toluenesulfonate (PPTS) can be used to minimize side reactions, such as the polymerization of DHP, especially with sensitive substrates.[5][11]

For TBS protection, the use of imidazole as a base is not merely to scavenge the HCl byproduct. It actively participates in the reaction by forming a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, which then reacts with the alcohol.[8] DMF is a common solvent as it effectively dissolves the reagents and facilitates the reaction.[9] For more sterically hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBS-OTf) is often employed.[8][9]

Experimental Protocols

dot

THP_Protection_Workflow cluster_protection THP Protection A 3-Bromopropanol + DHP in CH₂Cl₂ B Add cat. p-TsOH A->B Reagents C Stir at RT B->C Reaction D Aqueous Workup C->D Quenching E Purification D->E Isolation F 3-(Tetrahydro-2H-pyran-2-yloxy)propan-1-yl bromide E->F Final Product

Caption: General workflow for THP protection of 3-bromopropanol.

Protocol 1: THP Protection of 3-Bromopropanol

  • To a solution of 3-bromopropanol (1.0 eq.) and 3,4-dihydro-2H-pyran (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-(tetrahydropyran-2-yloxy)propyl bromide.

dot

TBS_Protection_Workflow cluster_protection TBS Protection A 3-Bromopropanol + Imidazole in DMF B Add TBS-Cl A->B Reagents C Stir at RT B->C Reaction D Aqueous Workup C->D Quenching E Purification D->E Isolation F (3-Bromopropoxy)(tert-butyl)dimethylsilane E->F Final Product

Caption: General workflow for TBS protection of 3-bromopropanol.

Protocol 2: TBS Protection of 3-Bromopropanol [12]

  • To a solution of 3-bromo-1-propanol (39.1 mmol, 1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (46.7 mmol, 1.2 eq.) and tert-butyldimethylchlorosilane (43.2 mmol, 1.1 eq.).

  • Stir the mixture at room temperature for 3 hours under an inert atmosphere, monitoring the reaction by TLC.

  • After completion, quench the reaction with water and extract the mixture with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (petroleum ether as eluent) to yield (3-bromopropoxy)tert-butyldimethylsilane (93% yield).[12]

Deprotection Strategies: Reclaiming the Hydroxyl Group

The ease and selectivity of deprotection are as crucial as the protection step itself.

THP Deprotection

THP ethers are readily cleaved under mild acidic conditions. A common and effective method involves treatment with a mixture of acetic acid, tetrahydrofuran, and water.[13] Alternatively, pyridinium p-toluenesulfonate (PPTS) in a protic solvent like ethanol provides a milder deprotection system.[4]

TBS Deprotection

The most common method for TBS ether cleavage is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF.[8][9] The high strength of the silicon-fluoride bond drives this reaction.[8] Acidic conditions, such as HCl in methanol, are also effective for TBS deprotection.[9]

Conclusion: Making the Strategic Choice

The selection between THP and TBS as a protecting group for 3-bromopropanol derivatives is a strategic decision that hinges on the planned synthetic route.

Choose THP when:

  • The subsequent reaction steps involve strongly basic or organometallic reagents.

  • Cost is a significant consideration, as DHP is an inexpensive reagent.

  • Mild acidic deprotection is desired and compatible with the rest of the molecule.

Choose TBS when:

  • The synthetic route involves acidic conditions under which a THP group would be labile.

  • The introduction of a new stereocenter and the resulting diastereomeric mixture would complicate analysis or purification.

  • A more robust protecting group is required to withstand a wider range of reaction conditions.

  • Fluoride-mediated deprotection offers an orthogonal removal strategy.

Ultimately, both THP and TBS are invaluable tools in the synthetic chemist's arsenal. A thorough understanding of their respective stabilities, reactivities, and the nuances of their application, as outlined in this guide, will enable researchers to design and execute more efficient and successful synthetic strategies.

References

  • Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Khosropour, A. R., Khodaei, M. M., & Ghaderi, S. (2006). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Aldehydes or Ketones in [BPy]FeCl4.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. TBS Protection - Common Conditions. Retrieved from [Link]

  • Westin, J. Protecting Groups - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019, January 8). THP group for protecting alcohols. Retrieved from [Link]

  • University of Windsor. Alcohol Protecting Groups. Retrieved from [Link]

  • AperTO. (2019). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. IRIS-AperTO. Retrieved from [Link]

  • OrgoSolver. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]

  • OrgoSolver. Silyl Deprotection of Alcohols (TBAF, F⁻). Retrieved from [Link]

  • Applied Chemical Engineering. (2019). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering, 3(1), 1-5.
  • Mol-Instincts. Synthesis of B. 3-Tetrahydropyranyloxypropyl triphenyl phosphonium iodide. Retrieved from [Link]

  • Organic Chemistry Portal. THP Protection - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Retrieved from [Link]

  • National Institutes of Health. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • PubChem. (3-Bromopropoxy)(tert-butyl)dimethylsilane. Retrieved from [Link]

  • Royal Society of Chemistry. . Retrieved from [Link]

  • ResearchGate. (2008, June 16). Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH. Retrieved from [Link]

  • Gelest. Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]

  • Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Retrieved from [Link]

  • National Institutes of Health. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • YouTube. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. Retrieved from [Link]

  • ResearchGate. Synthesis of tetrahydropyran 3. Retrieved from [Link]

  • Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]

  • ResearchGate. Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the GC-MS Analysis of Impurities in the Synthesis of 2-[(3-Bromopropoxy)methyl]oxane

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities generated during the synthesis of 2-[(3-Bromopropoxy)methyl]oxane, a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities generated during the synthesis of 2-[(3-Bromopropoxy)methyl]oxane, a key intermediate in pharmaceutical manufacturing. We will delve into the rationale for selecting Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool, supported by experimental protocols and comparative data against alternative techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for process control and quality assurance.

The Synthetic Landscape: Understanding Impurity Formation

The synthesis of 2-[(3-Bromopropoxy)methyl]oxane typically proceeds via the Williamson ether synthesis.[1][2][3] This well-established S(_N)2 reaction involves the nucleophilic attack of an alkoxide, generated from 2-(hydroxymethyl)oxane, on an alkyl halide, in this case, 1,3-dibromopropane.[3][4] While efficient, this process is not without potential side reactions and unreacted components that contribute to the final impurity profile.

The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5][6] Therefore, a thorough understanding and precise control of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

Diagram 1: Synthesis Pathway and Key Impurity Formation

cluster_activation Step 1: Alkoxide Formation cluster_synthesis Step 2: SN2 Reaction cluster_impurities Impurity Pathways SM1 2-(Hydroxymethyl)oxane Base Strong Base (e.g., NaH) SM1->Base Deprotonation Alkoxide Alkoxide Intermediate Base->Alkoxide Product 2-[(3-Bromopropoxy)methyl]oxane (Target Molecule) Alkoxide->Product Nucleophilic Attack Impurity1 Bis-ether Byproduct Alkoxide->Impurity1 SM2 1,3-Dibromopropane (Excess) SM2->Product Impurity2 Unreacted 1,3-Dibromopropane SM2->Impurity2 Remains if in excess Product->Impurity1 Further reaction with Alkoxide

Caption: Williamson ether synthesis of the target compound and formation of potential process-related impurities.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 2-(hydroxymethyl)oxane and, more commonly, excess 1,3-dibromopropane.

  • By-products: Formation of a symmetrical bis-ether where a second molecule of the alkoxide displaces the bromine from the already-formed product.

  • Related Substances: Impurities present in the starting materials themselves.

  • Residual Solvents: Volatile organic compounds (VOCs) used during the reaction or workup, such as acetonitrile or N,N-dimethylformamide.[3][5]

The Analytical Imperative: Why GC-MS Excels

The analytical challenge lies in separating and identifying structurally similar, semi-volatile compounds within a complex mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this application, combining the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[9][10]

  • Gas Chromatography (GC): The sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. This is ideal for the volatile and semi-volatile nature of ethers and halogenated hydrocarbons.[10][11]

  • Mass Spectrometry (MS): As separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically via Electron Ionization - EI), causing them to fragment in a reproducible manner.[9] The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification and structural elucidation.

Comparative Analysis of Methodologies

While GC-MS is the preferred method, it is essential to understand its performance relative to other common analytical techniques in pharmaceutical analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-MS (HPLC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility/polarity, detection by massSeparation by polarity, detection by massDetection of nuclear spin transitions in a magnetic field
Analyte Suitability Volatile & semi-volatile, thermally stable compounds.[5]Non-volatile, thermally labile, high molecular weight compounds.[7]Soluble compounds, provides detailed structural information.[5]
Sensitivity High (ppb to low ppm levels)High (ppb to low ppm levels)Lower (requires higher concentrations)
Selectivity Excellent, especially in Selected Ion Monitoring (SIM) mode.[12]Excellent, particularly with tandem MS (MS/MS).[8]High, resolves subtle structural differences.
Impurity Identification Excellent via mass spectral library matching and fragmentation analysis.Good, based on molecular ion and fragmentation (often softer ionization).Excellent for de novo structure elucidation of isolated impurities.
Quantitative Accuracy Excellent with appropriate internal/external standards.Excellent with appropriate internal/external standards.Good, but often used for relative quantification unless specific standards are used.
Application to Topic Optimal: Ideal for separating and identifying the target molecule and its likely volatile/semi-volatile impurities.Sub-optimal: Less suitable for the primary analytes, but could be used for non-volatile degradation products.Complementary: Best used to confirm the structure of isolated, unknown impurities, not for routine screening of the mixture.

Experimental Protocol: A Validated GC-MS Workflow

This section provides a robust, self-validating protocol for the analysis of 2-[(3-Bromopropoxy)methyl]oxane synthesis impurities. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Diagram 2: GC-MS Analytical Workflow

A 1. Sample Receipt (Crude Reaction Mixture) B 2. Sample Preparation (Dilution with Ethyl Acetate, add Internal Standard) A->B C 3. GC Injection (Split/Splitless Inlet) B->C D 4. Chromatographic Separation (Capillary Column) C->D E 5. MS Detection (Ionization & Mass Analysis) D->E F 6. Data Acquisition (Simultaneous Scan/SIM Mode) E->F G 7. Data Processing (Peak Integration & Library Search) F->G H 8. Impurity Identification (Mass Spectrum & Retention Time) G->H I 9. Quantification (Calibration Curve) G->I J 10. Reporting (Final Impurity Profile) H->J I->J

Caption: A typical workflow for the GC-MS analysis of pharmaceutical impurities from sample to report.

Step 1: Reagents and Materials
  • Solvent: Ethyl Acetate (HPLC or GC grade). Rationale: Provides good solubility for the analytes and is compatible with the GC system.

  • Internal Standard (IS): 1,4-Dibromobenzene. Rationale: The IS is a compound not expected to be in the sample, has a similar chemical nature (brominated), and elutes in a clear region of the chromatogram, ensuring accurate quantification.

  • Sample: Crude reaction mixture of 2-[(3-Bromopropoxy)methyl]oxane.

Step 2: Sample and Standard Preparation
  • Internal Standard Stock (1 mg/mL): Accurately weigh 100 mg of 1,4-Dibromobenzene and dissolve in 100 mL of ethyl acetate.

  • Sample Preparation: Accurately weigh approximately 50 mg of the crude reaction mixture into a 10 mL volumetric flask. Add 100 µL of the Internal Standard Stock solution and dilute to the mark with ethyl acetate. Mix thoroughly. Rationale: Dilution prevents column overloading and detector saturation. The IS is added before dilution to correct for any variations in injection volume.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of a purified reference standard of 2-[(3-Bromopropoxy)methyl]oxane and any available impurity standards, each spiked with the same concentration of internal standard as the sample.

Step 3: GC-MS Instrumentation and Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
MS Detector Agilent 5977B or equivalentOffers high sensitivity and reliable mass spectral data.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds.
Inlet Split/Splitless, 250 °CEnsures efficient vaporization without thermal degradation. A split ratio of 50:1 is a good starting point to avoid overloading.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minThe initial hold allows for separation of volatile solvents. The temperature ramp effectively elutes analytes based on boiling point.
MS Source Temp 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI), 70 eVStandard hard ionization technique that produces rich, reproducible fragmentation patterns for library searching.[9]
Acquisition Mode Simultaneous SCAN/SIMRationale: SCAN mode (m/z 40-450) is used for identifying unknown impurities by collecting full mass spectra.[13] Selected Ion Monitoring (SIM) mode is used for sensitive and accurate quantification of the target compound and known impurities by monitoring specific, characteristic ions.[12]

Data Interpretation and Validation

  • Qualitative Analysis (SCAN Data): The full scan chromatogram is used to identify all separated components. The mass spectrum of each peak is compared against a commercial library (e.g., NIST/Wiley) and/or a custom-built library of known process-related compounds. The combination of retention time and mass spectrum match provides a high degree of confidence in peak identification.

  • Quantitative Analysis (SIM Data): For the main compound and known impurities, quantification is performed using the highly sensitive SIM data. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of impurities in the unknown sample is then calculated from this curve.

  • Method Validation: As per ICH guidelines, the method must be validated for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision to ensure it is fit for purpose in a regulated environment.[7]

Conclusion

The analysis of impurities in the synthesis of 2-[(3-Bromopropoxy)methyl]oxane requires a technique that is both highly separatory and definitive in its identification capabilities. GC-MS is demonstrably the superior choice for this application due to the volatile and semi-volatile nature of the target analyte and its related impurities. It provides the necessary sensitivity to detect trace components and the specificity to unambiguously identify them through mass spectral fragmentation patterns. While other techniques like HPLC-MS and NMR have their place in pharmaceutical analysis, they serve as complementary tools rather than primary screening methods for this specific synthetic mixture. The detailed GC-MS protocol provided herein offers a robust, reliable, and validated starting point for any laboratory tasked with ensuring the quality and purity of this critical pharmaceutical intermediate.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Singh, D. and Isharani, R. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Shimadzu. Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry.
  • ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
  • ChemTalk. Williamson Ether Synthesis.
  • Taylor & Francis Online. Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases.
  • IntechOpen. Determination of Impurities in Pharmaceuticals: Why and How?.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • Hilaris SRL. The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis.
  • Wikipedia. Williamson ether synthesis.
  • SAR Journal of Medical Biochemistry. Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis.
  • Chemistry LibreTexts. 18.2: Preparing Ethers.

Sources

Validation

Validating the Structural Integrity of 2-[(3-Bromopropoxy)methyl]oxane via IR Spectroscopy

The Analytical Challenge in Bifunctional Linkers 2-[(3-Bromopropoxy)methyl]oxane is a highly versatile bifunctional intermediate. It consists of a reactive terminal bromoalkane and a hydroxyl group protected as a tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Bifunctional Linkers

2-[(3-Bromopropoxy)methyl]oxane is a highly versatile bifunctional intermediate. It consists of a reactive terminal bromoalkane and a hydroxyl group protected as a tetrahydropyranyl (THP) ether. In organic synthesis and drug development workflows, ensuring the structural integrity of this molecule before executing downstream coupling reactions is non-negotiable. A failure in the protection step—leaving a free alcohol—will poison sensitive reagents like Grignard compounds or lead to unwanted side reactions.

While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for full structural elucidation [1], Fourier-Transform Infrared (FTIR) spectroscopy provides a faster, highly targeted, and self-validating method for confirming the success of the THP protection and the retention of the alkyl bromide [2].

The Causality of Spectroscopic Signatures

As an application scientist, selecting the right analytical tool requires understanding the physical causality behind the data. We use IR spectroscopy for this validation because the molecular vibrations of our target functional groups provide mutually exclusive, high-contrast signals:

  • The Hydroxyl "Red Flag" (3500–3200 cm⁻¹): The O-H bond exhibits a massive dipole moment change during stretching, exacerbated by intermolecular hydrogen bonding. This results in a broad, intense absorption band. If this band is present, the THP protection is incomplete or the molecule has hydrolyzed . IR is uniquely suited here because it detects trace free alcohols more reliably than NMR, where exchangeable protons can sometimes broaden into the baseline.

  • The THP Ether Confirmation (1120–1030 cm⁻¹): The formation of the oxane ring introduces strong asymmetric C-O-C stretching vibrations [3]. The presence of these sharp bands confirms the ether linkage is intact.

  • The Bromoalkane Anchor (690–515 cm⁻¹): The heavy mass of the bromine atom forces the C-Br stretching vibration into the lower frequency fingerprint region [4]. Confirming this band ensures the leaving group has not been eliminated during the protection workflow.

Objective Comparison: IR vs. NMR vs. Mass Spectrometry

To optimize laboratory workflows, we must objectively compare IR against alternative methods. Recent studies show that while combining IR and NMR maximizes structural verification accuracy [5], IR alone is often sufficient and far more efficient for routine batch-to-batch validation of known intermediates.

Spectroscopic TechniqueInformation Provided for Target MoleculeStrengthsLimitations
FTIR Spectroscopy Presence of C-O-C and C-Br; Definitive absence of O-H .Rapid (<1 min), non-destructive, no deuterated solvents needed [2].Cannot map the exact carbon-hydrogen framework or stereochemistry.
¹H / ¹³C NMR Detailed connectivity of the oxane ring and propyl chain; precise chemical shifts [1].Unparalleled for complete skeleton elucidation and identifying structural isomers [1].Higher operational cost, longer acquisition time, requires higher concentration.
Mass Spectrometry (MS) Molecular weight, characteristic 1:1 bromine isotope pattern (M / M+2) [1].Extreme sensitivity; requires only trace sample amounts[1].Complex fragmentation patterns; struggles to differentiate positional isomers.

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To guarantee trustworthiness, the analytical protocol must be a self-validating system. Attenuated Total Reflectance (ATR) FTIR is the method of choice due to its zero-preparation workflow.

Step 1: System Calibration & Baseline Validation

  • Action: Clean the ATR crystal (diamond or ZnSe) using high-purity isopropanol and a lint-free wipe. Allow to air dry.

  • Validation: Acquire a background spectrum (4000–400 cm⁻¹, 16–32 scans). The resulting spectrum must be a flat baseline. Any peaks indicate crystal contamination, which invalidates subsequent data.

Step 2: Sample Application

  • Action: Deposit 1–2 drops of neat 2-[(3-Bromopropoxy)methyl]oxane directly onto the center of the ATR crystal.

  • Causality: The ATR technique relies on an evanescent wave penetrating a few micrometers into the sample. Complete coverage of the crystal ensures maximum wave interaction, resulting in a high signal-to-noise ratio.

Step 3: Data Acquisition & Processing

  • Action: Record the sample spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16–32 scans).

  • Processing: Apply an ATR correction algorithm via the spectrometer software to adjust for the wavelength-dependent penetration depth, normalizing the peak intensities for accurate interpretation.

Spectral Interrogation Logic

Once the data is acquired, follow this logical workflow to validate the batch.

G Sample Sample: 2-[(3-Bromopropoxy)methyl]oxane FTIR FTIR-ATR Data Acquisition Sample->FTIR Step1 Check O-H Region (3500-3200 cm⁻¹) FTIR->Step1 Fail1 O-H Present: Incomplete Protection Step1->Fail1 Band Detected Step2 Check C-O-C & C-Br (1120-1030 & 690-515 cm⁻¹) Step1->Step2 No Band (Clean) Fail2 Missing Bands: Structural Failure Step2->Fail2 Bands Absent Pass Integrity Confirmed: Proceed to Downstream Step2->Pass Bands Confirmed

Logical workflow for IR-based structural validation of THP-protected bromoalkanes.

Quantitative Data Summary

Compare your acquired spectrum against these benchmark values to execute the logic gate above[6], [4].

Functional Group / BondExpected Wavenumber (cm⁻¹)Intensity / ShapeDiagnostic Significance
O-H Stretch 3500 – 3200Broad, Strong (if present)MUST BE ABSENT. Presence indicates failed THP protection.
C-H Stretch (Aliphatic) 2950 – 2850Strong, SharpConfirms the alkyl backbone and oxane ring.
C-O-C Stretch (Ether) 1120 – 1030Strong, Multiple bandsConfirms the THP ether linkage is intact.
C-Br Stretch 690 – 515Medium to StrongConfirms the terminal bromoalkane is present[4].

Conclusion

For the structural validation of 2-[(3-Bromopropoxy)methyl]oxane, FTIR spectroscopy is not merely a supplementary technique; it is the most efficient frontline tool. By leveraging the physical causality of molecular vibrations—specifically the stark contrast between the broad O-H stretch of a failed reaction and the sharp C-O-C/C-Br bands of a successful one—researchers can implement a rapid, self-validating quality control checkpoint. This ensures that only structurally sound intermediates proceed to complex downstream syntheses.

References

  • Title: Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy Source: RSC Publishing URL: [Link]

  • Title: NMR vs IR Spectroscopy: Determine Functional Groups Source: Patsnap Eureka URL: [Link]

  • Title: IR Spectroscopy Tutorial: Alkyl Halides Source: University of Babylon URL: [Link]

  • Title: IR: alkyl halides - Organic Chemistry Source: CU Boulder URL: [Link]

  • Title: 29.6 Infrared (IR) Spectroscopy Source: Open Library Publishing Platform URL: [Link]

  • Title: Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies Source: ACS Publications URL: [Link]

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Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profiling: The Causality of Disposal Rules

Operational Protocol for the Safe Disposal of 2-[(3-Bromopropoxy)methyl]oxane Executive Summary 2-[(3-Bromopropoxy)methyl]oxane is a bifunctional reagent widely utilized in drug development and synthetic chemistry. Its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Disposal of 2-[(3-Bromopropoxy)methyl]oxane

Executive Summary 2-[(3-Bromopropoxy)methyl]oxane is a bifunctional reagent widely utilized in drug development and synthetic chemistry. Its disposal requires specialized operational workflows due to two distinct hazards: it is a Class B peroxide-forming cyclic ether and a halogenated alkylating agent . This guide provides a self-validating, step-by-step protocol for the safe neutralization and disposal of this compound, ensuring compliance with EPA/RCRA regulations and laboratory safety standards ([1]).

To safely dispose of 2-[(3-Bromopropoxy)methyl]oxane, scientists must understand the chemical behaviors that dictate its waste stream segregation:

  • The Oxane (Tetrahydropyran) Moiety - Peroxide Formation: Like many cyclic ethers and acetals, the oxane ring possesses α -hydrogens adjacent to the oxygen atom. These hydrogens are highly susceptible to homolytic cleavage and subsequent reaction with atmospheric oxygen, forming shock-sensitive hydroperoxides over time ([2]). Because concentration or prolonged storage increases detonation risk, quantitative testing is mandatory before any disposal action ([3]).

  • The 3-Bromopropyl Chain - Halogenated Waste Segregation: The highly polarized carbon-bromine bond makes the molecule an electrophilic alkylating agent ([4]). More importantly for disposal, introducing bromine into a generic organic waste stream can lead to the formation of highly toxic polybrominated dibenzodioxins (PBDDs) during standard incineration. Therefore, it must be strictly segregated into Halogenated Organic Waste for high-temperature, scrubber-equipped incineration ([5]).

Quantitative Action Thresholds for Peroxide Management

Before transferring 2-[(3-Bromopropoxy)methyl]oxane to a waste carboy, peroxide levels must be quantified. The following table dictates the immediate operational response based on standard EHS thresholds ([6]).

Peroxide Concentration (ppm)Hazard LevelRequired Operational Action
< 20 ppm LowSafe for immediate transfer to Halogenated Organic Waste.
20 - 100 ppm ModerateQuench required. Treat with Ferrous Sulfate ( FeSO4​ ) protocol before disposal.
> 100 ppm SevereSTOP. Do not move the container. Contact EHS immediately for remote stabilization.
Visible Crystals / Cloudiness CriticalEVACUATE AREA. Detonation risk. Do not open or test. Contact EHS immediately.

Operational Disposal Workflow

The following decision tree maps the logical progression from waste identification to final EHS pickup, ensuring no critical safety checkpoints are bypassed.

DisposalWorkflow Start 2-[(3-Bromopropoxy)methyl]oxane Waste Identified Visual Visual Inspection (Check for Crystals/Cloudiness) Start->Visual VisualDecision Crystals Present? Visual->VisualDecision EHS_Emergency STOP! Do Not Touch. Contact EHS Immediately. VisualDecision->EHS_Emergency Yes PeroxideTest Test for Peroxides (e.g., Quantofix Strips) VisualDecision->PeroxideTest No PeroxideDecision Peroxide Level? PeroxideTest->PeroxideDecision HighRisk > 100 ppm Contact EHS for Stabilization PeroxideDecision->HighRisk >100 ppm TreatPeroxide 20 - 100 ppm Quench with FeSO4 PeroxideDecision->TreatPeroxide 20-100 ppm SafeLevel < 20 ppm Proceed to Disposal PeroxideDecision->SafeLevel <20 ppm TreatPeroxide->PeroxideTest Re-test HalogenatedWaste Transfer to Halogenated Organic Waste SafeLevel->HalogenatedWaste Incineration EHS Pickup & High-Temp Incineration HalogenatedWaste->Incineration

Decision tree for the safe evaluation and disposal of 2-[(3-Bromopropoxy)methyl]oxane.

Self-Validating Disposal Protocols

The following methodologies ensure that every action is verified by a subsequent check, creating a closed-loop, self-validating safety system.

Protocol A: Peroxide Testing and Chemical Quenching

Mechanistic Note: Ferrous iron ( Fe2+ ) acts as a single-electron reducing agent, converting dangerous hydroperoxides into stable alkoxides while oxidizing to ferric iron ( Fe3+ ) ([7]).

  • Initial Validation (Visual & Chemical):

    • Inspect the bottle without moving it. If a crystalline film is visible around the cap or in the liquid, abort the protocol and contact EHS ([6]).

    • If clear, dip a peroxide test strip (e.g., Quantofix) into the chemical. Wait 15 seconds and compare to the colorimetric scale.

  • Reduction Reaction (If 20 - 100 ppm):

    • In a fume hood behind a blast shield, transfer the chemical to a separatory funnel.

    • Add an equal volume of freshly prepared 20% (w/v) aqueous Ferrous Sulfate ( FeSO4​ ) solution.

    • Agitate vigorously for 15–30 minutes. The biphasic nature of this mixture requires high surface area contact for the aqueous Fe2+ to effectively reduce the organic peroxides ([7]).

  • Self-Validation (Re-testing):

    • Allow the layers to separate. Draw a small sample from the organic layer (typically the bottom layer, as brominated organics are denser than water, though verify phase density prior to separation) and re-test with a new peroxide strip.

    • Validation Check: The protocol is only complete when the strip reads < 20 ppm. If it reads > 20 ppm, repeat Step 2 with fresh FeSO4​ .

  • Phase Separation:

    • Drain the organic layer for Protocol B.

    • Dispose of the aqueous layer in the "Aqueous Heavy Metal Waste" stream (due to the iron content).

Protocol B: Halogenated Waste Integration
  • Compatibility Verification:

    • Check the destination carboy's hazardous waste tag. Ensure it is explicitly designated for "Halogenated Organic Waste".

    • Validation Check: Confirm no incompatible chemicals (e.g., strong bases, azides, or reactive metals) are listed on the tag to prevent exothermic alkylation reactions.

  • Transfer and Sealing:

    • Use a dedicated funnel to transfer the de-peroxidized 2-[(3-Bromopropoxy)methyl]oxane into the carboy.

    • Securely tighten the cap and verify the integrity of the secondary containment bin.

  • Documentation:

    • Immediately update the waste tag with the chemical name, exact volume, and the hazard profile ("Flammable, Halogenated, Irritant") ([4]).

References

  • National Center for Biotechnology Information. "2-(3-Bromopropoxy)tetrahydro-2H-pyran." PubChem Compound Summary for CID 2777988. Retrieved April 4, 2026, from[Link]

  • National Research Council. "Evaluating Hazards and Assessing Risks in the Laboratory." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Retrieved April 4, 2026, from[Link]

  • Princeton University Environmental Health and Safety. "Peroxide Forming Chemicals." Retrieved April 4, 2026, from[Link]

  • University of Georgia Office of Research. "Peroxide-Forming Chemicals (PFCs) Standard Operating Procedure." Retrieved April 4, 2026, from[Link]

  • University of Nevada, Reno Environmental Health & Safety. "Chapter 6: Identifying Peroxide-Forming Chemicals." Retrieved April 4, 2026, from[Link]

  • University of Texas at Austin Environmental Health & Safety. "Peroxide Formers." Retrieved April 4, 2026, from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Bromopropoxy)methyl]oxane
Reactant of Route 2
Reactant of Route 2
2-[(3-Bromopropoxy)methyl]oxane
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